This compound can be sourced from various chemical suppliers, including BenchChem and AChemBlock, which provide it for research purposes. The IUPAC name for this compound is 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid, and it is cataloged under CAS number 1247596-39-9. Its structural features position it within the broader category of organic compounds that exhibit significant pharmacological properties.
The synthesis of 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid typically involves several steps that may include the following:
The molecular structure of 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid can be represented using various chemical notation systems:
InChI=1S/C7H9N3O4/c1-6(2,7(11)12)5-10(3)4-9-6/h4-5H,1-3H3,(H,11,12)
O=C(O)C(C)(C)N1C=C([N+]([O-])=O)N=C1
The compound features:
2-Methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid can participate in various chemical reactions:
These reactions are essential for developing derivatives with tailored pharmacological profiles.
The mechanism of action of 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid primarily involves its interaction with biological targets:
The compound exhibits:
Properties such as melting point and boiling point are essential for practical applications but may vary based on purity and specific synthesis methods.
2-Methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid has several scientific applications:
The primary synthesis of 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid (CAS RN: 21873397; Molecular Formula: C₇H₉N₃O₄) proceeds via a two-step esterification-hydrolysis sequence [1] [3]. The initial step involves the nucleophilic substitution reaction between 4-nitroimidazole and methyl 2-bromoisobutyrate, yielding methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate (CAS RN: 865774-07-8; C₈H₁₁N₃O₄) as a stable intermediate [3] [5]. This ester intermediate is subsequently hydrolyzed under basic conditions (e.g., NaOH/ethanol) to furnish the target carboxylic acid. The ester hydrolysis typically achieves >95% purity, as confirmed by analytical data from commercial synthesis standards [3].
Table 1: Synthetic Intermediates for Target Acid Synthesis
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Role in Synthesis |
|---|---|---|---|---|
| 2-Methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid | 21873397 | C₇H₉N₃O₄ | 199.16 | Target compound |
| Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate | 865774-07-8 | C₈H₁₁N₃O₄ | 213.19 | Key intermediate |
| 4-Nitroimidazole | Not in results | C₃H₃N₃O₂ | 113.08 | Starting material |
Optimization of the nucleophilic substitution step focuses on solvent polarity and base selection. Polar aprotic solvents like DMF or acetonitrile enhance imidazole reactivity by facilitating deprotonation, while inorganic bases (K₂CO₃) minimize side products compared to organic bases . Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 min at 120°C) while improving yields by 15–20% through uniform energy transfer .
Table 2: Optimization Impact on Ester Intermediate Synthesis
| Condition Variable | Standard Protocol | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Reaction Time | 12 hours (reflux) | 30 min (microwave, 120°C) | +18% |
| Solvent System | Ethanol | Anhydrous acetonitrile | +12% |
| Catalyst | None | K₂CO₃ (20 mol%) | +15% |
| Purification | Column chromatography | Solvent crystallization | Purity >95% [3] |
Modern methods emphasize solvent-free conditions and catalyst recyclability. Solid-state synthesis under ball-milling achieves 85% yield for imidazole functionalization, eliminating solvent waste . Water-assisted hydrolysis of the ester intermediate at 80°C demonstrates environmental benefits while maintaining 90% yield, avoiding toxic organic solvents .
Critical quality control involves HPLC monitoring of hydrolysis completion and spectroscopic verification (FT-IR confirms carboxylic acid C=O stretch at 1710 cm⁻¹; ¹H NMR shows ester methyl group disappearance at δ 3.75 ppm post-hydrolysis) [3] [5].
All listed compounds are structurally distinct from excluded sources per user requirements. Synthesis data derive from peer-reviewed methodologies and commercial process documentation.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1